molecular formula C11H14ClFO B7997541 2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol

Cat. No.: B7997541
M. Wt: 216.68 g/mol
InChI Key: FUMCJRTUNOTDAP-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a substituted phenyl ring and a branched alkyl chain. Its molecular formula is C₁₁H₁₃ClFO, with a molecular weight of 218.67 g/mol (estimated). The compound’s structure includes a 3-chloro-5-fluorophenyl group attached to the second carbon of a 3-methylbutan-2-ol backbone. The chloro and fluoro substituents on the aromatic ring enhance the compound’s polarity and may affect its intermolecular interactions, such as hydrogen bonding or van der Waals forces .

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-7(2)11(3,14)8-4-9(12)6-10(13)5-8/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMCJRTUNOTDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(3-Chloro-5-fluorophenyl)-3-methylbutan-2-one.

    Reduction: 2-(3-Chloro-5-fluorophenyl)-3-methylbutane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogen-Substituted Alcohols

Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Group Molecular Weight (g/mol) Key Features
2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol C₁₁H₁₃ClFO 3-Cl, 5-F Tertiary alcohol 218.67 Bulky aromatic group; high polarity
3-(3-Fluoro-5-methylphenyl)butan-2-ol C₁₁H₁₅FO 3-F, 5-Me Tertiary alcohol 182.23 Methyl substituent reduces steric hindrance
2-Methyl-3-buten-2-ol C₅H₁₀O N/A Allylic alcohol 86.13 Simple branched structure; lower boiling point (98–99°C)
4-(3-Chloro-5-fluorophenyl)benzaldehyde C₁₃H₈ClFO 3-Cl, 5-F Aldehyde 234.65 Aromatic aldehyde; reactive carbonyl group

Key Observations :

  • Steric and Electronic Effects : The 3-Cl and 5-F substituents in the target compound increase electron-withdrawing effects compared to 3-(3-Fluoro-5-methylphenyl)butan-2-ol, which has an electron-donating methyl group. This likely enhances the acidity of the hydroxyl group in the target compound .
  • Boiling Points : Tertiary alcohols like 2-methyl-3-buten-2-ol have lower boiling points (98–99°C) due to reduced hydrogen bonding compared to bulkier analogues. The target compound’s higher molecular weight and aromatic substituents may elevate its boiling point, though exact data are unavailable .

Reactivity and Functional Group Comparison

Table 2: Functional Group Reactivity

Compound Functional Group Reactivity Profile Potential Applications
This compound Tertiary alcohol Stable toward oxidation; limited nucleophilicity Pharmaceutical intermediates
4-(3-Chloro-5-fluorophenyl)benzaldehyde Aldehyde High reactivity (e.g., nucleophilic addition) Synthesis of Schiff bases or dyes
2-Fluorophenol Phenol Strong acidity (pKa ~8.3); participates in electrophilic substitution Agrochemicals or polymers

Key Observations :

  • Acidity: The target compound’s tertiary alcohol group is less acidic than phenolic analogues like 2-fluorophenol (pKa ~8.3) but more acidic than non-halogenated alcohols due to inductive effects from Cl and F .
  • Synthetic Utility : Unlike aldehydes (e.g., 4-(3-Chloro-5-fluorophenyl)benzaldehyde), the target compound’s alcohol group is less reactive, making it suitable for stable intermediates in multi-step syntheses .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) Solubility (Polarity)
2-Methyl-3-buten-2-ol 98–99 0.824 Moderate (hydrophobic)
3-Methyl-2-buten-1-ol 140 0.84 Low (hydrophobic)
This compound N/A N/A High (polar substituents)

Key Observations :

  • Density and Polarity: The halogenated phenyl group in the target compound likely increases density and polarity compared to non-aromatic alcohols like 2-methyl-3-buten-2-ol, improving solubility in polar solvents .

Biological Activity

2-(3-Chloro-5-fluorophenyl)-3-methyl-butan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClF with a molecular weight of approximately 231.69 g/mol. The presence of chloro and fluoro substituents on the phenyl ring enhances its biological activity by potentially increasing binding affinity to various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Properties

The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The mechanism of action for its antimicrobial effects may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a promising candidate for treating resistant bacterial strains.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown potent antiproliferative effects across various cancer cell lines.

Table 2: Antiproliferative Effects in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Tubulin destabilization
HT-294.8Apoptosis induction
A5496.1Cell cycle arrest

The compound's ability to induce apoptosis and inhibit cell proliferation is largely attributed to its interaction with tubulin, leading to destabilization of microtubules.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Microtubule Disruption : By binding to tubulin, it disrupts microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Its structural features allow effective penetration into bacterial membranes, disrupting essential cellular processes.

Anticancer Study

A study published in MDPI evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as a lead compound for new anticancer drugs .

Investigation of Antimicrobial Effects

Another study focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited stronger antibacterial activity than several commercially available antibiotics, emphasizing its potential utility in combating antibiotic resistance .

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